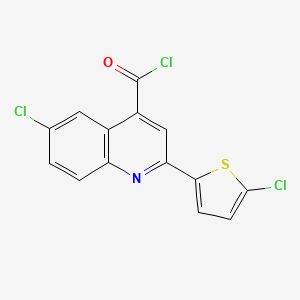

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride

Description

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative featuring a thienyl substituent at the 2-position and a carbonyl chloride group at the 4-position. Its molecular structure combines the planar aromatic quinoline core with a sulfur-containing thiophene ring, which confers unique electronic and steric properties. The compound’s synthesis typically involves the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method widely employed for carbonyl chloride formation in quinoline systems .

Properties

IUPAC Name |

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl3NOS/c15-7-1-2-10-8(5-7)9(14(17)19)6-11(18-10)12-3-4-13(16)20-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQHWHIDSJWFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183659 | |

| Record name | 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-10-4 | |

| Record name | 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 6-chloroquinoline with 5-chloro-2-thiophenecarbonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation of the thienyl group can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride has been explored for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent. Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Properties : In vitro experiments demonstrate that this compound induces apoptosis in cancer cell lines via caspase activation pathways. For instance, certain derivatives have exhibited IC50 values as low as 0.12 μM against various cancer types, indicating potent inhibitory effects on cell proliferation.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its reactive carbonyl chloride group allows for various substitution reactions, making it valuable in organic synthesis.

Proteomics and Biological Studies

In proteomics research, 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is utilized to study protein interactions and functions. Its ability to bind to specific molecular targets facilitates investigations into enzyme activity and protein dynamics.

Case Studies

Several studies highlight the applications of this compound:

- Antimicrobial Study : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, making it a candidate for further drug development.

- Cancer Research : In vitro assays revealed that this compound effectively induces apoptosis in multiple cancer cell lines through specific molecular pathways, suggesting its role as a promising anticancer agent.

- Enzyme Interaction Studies : Preliminary investigations into its binding affinities with enzymes involved in metabolic pathways provide insights into its pharmacodynamics and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is distinguished by its 2-(5-chloro-2-thienyl) substituent, which contrasts with phenyl, pyridyl, or furyl groups in analogs (Table 1). Key structural comparisons include:

- Electron-withdrawing vs. electron-donating groups: The chloro substituents at the 6-position (quinoline) and 5-position (thienyl) enhance electrophilicity at the carbonyl chloride, facilitating nucleophilic substitution reactions. This contrasts with methoxy- or methyl-substituted quinolines (e.g., D6, D9 in ), where electron-donating groups reduce reactivity .

- Pyridyl substituents (e.g., 6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, ) introduce basic nitrogen sites, enabling coordination chemistry .

Table 1. Structural Comparison of Selected Quinoline-4-Carbonyl Chlorides

Physicochemical Properties

- Melting points: Chloro-substituted quinolines (e.g., D8 in ) generally exhibit higher melting points (e.g., 215–232°C for carbamide derivatives, ) due to increased polarity and packing efficiency .

- Solubility: Thienyl and furyl groups may enhance solubility in non-polar solvents compared to purely aromatic analogs.

Biological Activity

6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger family of quinoline derivatives known for their diverse biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Synthesis

The synthesis of 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions, which may include halogenation, acylation, and coupling reactions. The specific synthetic route can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays demonstrated significant activity against multiple cancer types, with some derivatives exhibiting IC50 values in the submicromolar range. For example, a study reported that certain quinoline derivatives displayed IC50 values as low as 0.12 μM against cancer cell lines, indicating potent inhibitory effects on cell proliferation .

The mechanism by which 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride exerts its anticancer effects may involve the inhibition of key enzymes associated with cell growth and survival. Quinoline derivatives have been shown to inhibit sirtuins and cyclooxygenase (COX) pathways, which are critical in cancer progression . Additionally, molecular docking studies suggest that these compounds may interact with DNA and RNA, leading to apoptosis in cancer cells .

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disruption of bacterial DNA synthesis or interference with metabolic pathways .

Case Studies

Q & A

Q. What are the recommended safety protocols for handling 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride in laboratory settings?

Methodological Answer:

- Preventive Measures: Follow standardized safety codes such as P101–P285 (precautionary statements) and H300–H373 (health hazard codes) for reactive carbonyl chlorides. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Refer to P401–P413 for specific storage guidelines .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid aqueous solutions to prevent hydrolysis .

Q. What synthetic routes are commonly employed for the preparation of 6-chloro-substituted quinoline derivatives?

Methodological Answer:

- Classical Methods: Use Gould–Jacob or Friedländer reactions to construct the quinoline core. For example, 4-hydroxyquinaldic acid derivatives can be treated with phosphorus oxychloride (POCl₃) to introduce chlorine at position 4 .

- Functionalization: Introduce substituents like thienyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, 2-thienyl groups can be added using palladium catalysis .

- Optimization: Adjust reaction time (1–3 hours for POCl₃-mediated chlorination) and stoichiometry (1.1–1.5 equivalents of POCl₃) to maximize yield .

Advanced Research Questions

Q. How can transition metal catalysts influence the functionalization of the quinoline core in this compound?

Methodological Answer:

- Mechanistic Insights: Iodine or Pd(PPh₃)₄ catalyzes cross-coupling reactions. For example, ferrocenyl groups are introduced via imine intermediates using acetaldehyde and iodine (63% yield achieved in a model study) .

- Regioselectivity: Metal catalysts direct substitution to electron-deficient positions (e.g., C-2 or C-6 of quinoline). DFT calculations can predict reactive sites based on electron density maps .

- Troubleshooting: If side products form (e.g., over-chlorination), reduce reaction temperature or use milder catalysts like CuI .

Q. What analytical techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve bond angles and dihedral angles (e.g., C–C bond precision: ±0.002 Å) to confirm stereochemistry. Monoclinic crystal systems (space group P21/n) are typical for quinoline derivatives .

- Spectroscopy: Use ¹³C NMR to identify carbonyl chloride peaks (~170–180 ppm) and thienyl protons (6.5–7.5 ppm in ¹H NMR) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) or GC-MS (>97% purity thresholds) are recommended .

Q. How do steric and electronic effects of substituents impact the reactivity of the quinoline-4-carbonyl chloride moiety?

Methodological Answer:

- Electronic Effects: The electron-withdrawing 5-chloro-2-thienyl group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines in amidation reactions) .

- Steric Hindrance: Bulky substituents at C-2 (e.g., phenyl groups) reduce reaction rates in SNAr mechanisms. Computational modeling (e.g., DFT) can quantify steric parameters like Tolman cone angles .

- Comparative Studies: Compare hydrolysis rates of 4-carbonyl chloride with analogs (e.g., 4-methoxyquinoline derivatives) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.